

# molecular structure and weight of (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

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## Compound of Interest

Compound Name: (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

Cat. No.: B127483

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## In-Depth Technical Guide: (3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride**, a key building block in modern medicinal and agrochemical research.

## Core Molecular Data

**(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** is a substituted arylhydrazine that serves as a versatile precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its fluorinated nature often imparts desirable pharmacokinetic properties to the resulting molecules.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> FN <sub>2</sub> · HCl	[1]
Molecular Weight	176.62 g/mol	[1]
CAS Number	156941-64-9	[1]
IUPAC Name	(3-fluoro-4-methylphenyl)hydrazine;hydrochloride	
Canonical SMILES	CC1=C(C=C(C=C1)NN)F.Cl	
Purity	Typically ≥98%	[1]

## Synthesis and Reactions: The Fischer Indole Synthesis

A primary application of **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** is in the Fischer indole synthesis, a robust method for creating the indole ring system.[2][3] This reaction involves the acid-catalyzed cyclization of the hydrazine with an aldehyde or ketone.[2][3]

### Experimental Workflow: Fischer Indole Synthesis

The following diagram outlines the typical workflow for the Fischer indole synthesis using **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride**.



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Caption: A generalized experimental workflow for the Fischer indole synthesis.

## Experimental Protocols

## Fischer Indole Synthesis of a 6-Fluoro-7-Methyl-Substituted Indole

This protocol is adapted from established procedures for the Fischer indole synthesis with substituted phenylhydrazines.<sup>[2]</sup>

Materials:

- **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** (1.0 eq)
- A suitable ketone or aldehyde (e.g., acetone, 1.1 eq)
- Glacial Acetic Acid (as solvent)
- 1 M Sodium Hydroxide solution
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** and the selected ketone or aldehyde.
- **Solvent Addition:** Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst.
- **Reaction:** Heat the mixture to reflux with stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the carbonyl compound.
- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is

approximately 7-8.

- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure fluorinated indole.

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To confirm the structure of the starting material and the final indole product.
- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Analysis:** The <sup>1</sup>H NMR spectrum of **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. For the indole product, new signals corresponding to the indole ring protons will appear. The <sup>13</sup>C NMR will show the expected number of carbon signals, and the <sup>19</sup>F NMR will confirm the presence and chemical environment of the fluorine atom. For reference, the <sup>1</sup>H NMR spectrum of the related 3-Fluorophenylhydrazine hydrochloride in DMSO-d<sub>6</sub> shows signals for the hydrazine protons around 10.5 and 8.7 ppm and aromatic protons between 6.7 and 7.3 ppm.<sup>[4]</sup>

### 2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the starting material and the product, confirming their elemental composition.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
- Data Analysis: The mass spectrum of **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride** should show a molecular ion peak corresponding to the free base  $[M+H]^+$  at  $m/z$  141.08. The spectrum of the synthesized indole will show a molecular ion peak corresponding to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

## Applications in Research and Development

Substituted phenylhydrazines, particularly fluorinated analogues, are of significant interest in drug discovery and agrochemical development. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.<sup>[5]</sup> The indole scaffold, readily accessible from **(3-Fluoro-4-Methylphenyl)Hydrazine Hydrochloride**, is a privileged structure found in a wide range of biologically active molecules, including anti-migraine drugs of the triptan class.<sup>[2][3]</sup>

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